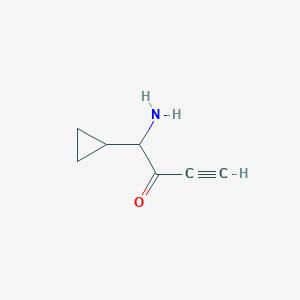

1-Amino-1-cyclopropylbut-3-yn-2-one

Description

The Significance of Strained Ring Systems in Modern Organic Synthesis

Strained ring systems, particularly cyclopropanes, are of paramount importance in modern organic synthesis. numberanalytics.comontosight.ai The inherent ring strain in these structures, resulting from the deviation of bond angles from the ideal tetrahedral angle, leads to increased potential energy and a higher propensity for reactivity. numberanalytics.comwikipedia.org This stored energy can be harnessed to drive a variety of chemical transformations, making cyclopropanes valuable intermediates in the synthesis of more complex molecules. wikipedia.orgnih.gov

The unique electronic properties of cyclopropanes, with their enhanced π-character in the C-C bonds, also contribute to their utility. acs.org This feature allows them to act as versatile building blocks in the creation of diverse molecular architectures, including those with significant biological activity. nih.govwikipedia.org In medicinal chemistry, the incorporation of a cyclopropane (B1198618) ring can positively impact a drug's potency, metabolic stability, and other pharmacokinetic properties. acs.orgpsu.edu

The reactivity of strained rings can be leveraged in various ways, including ring-opening reactions that lead to the formation of linear chains or larger ring systems. nih.gov These transformations are often driven by the release of ring strain, providing a thermodynamic driving force for the reaction. numberanalytics.com The ability to control the regioselectivity and stereoselectivity of these ring-opening reactions is a key aspect of their synthetic utility.

Table 1: Comparison of Strain Energies in Cycloalkanes

| Cycloalkane | Strain Energy (kcal/mol) |

| Cyclopropane | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0 |

| This table illustrates the high level of ring strain in cyclopropane compared to larger cycloalkanes. |

Importance of Aminoalkynes as Versatile Building Blocks in Synthetic Chemistry

Aminoalkynes are highly valuable building blocks in synthetic chemistry due to the presence of two reactive functional groups: an amino group and an alkyne. nih.govnih.gov This duality allows for a wide range of chemical transformations, making them key intermediates in the synthesis of a diverse array of organic compounds, including many with important biological activities. youtube.com

The alkyne moiety can participate in various reactions, such as cycloadditions, cross-coupling reactions, and nucleophilic additions. nih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular skeletons. The amino group, on the other hand, can be readily modified or participate in reactions such as N-alkylation, acylation, and the formation of heterocyclic compounds.

Current Research Landscape of Cyclopropyl (B3062369) Ketone Architectures and Their Reactivity

Cyclopropyl ketones are a class of organic compounds that have garnered significant attention in recent years due to their unique reactivity and synthetic potential. nih.govacs.org The presence of the cyclopropyl ring adjacent to the ketone functionality leads to a fascinating interplay of electronic and steric effects, resulting in a rich and diverse reaction chemistry. acs.org

One of the key areas of research involves the use of cyclopropyl ketones in cycloaddition reactions. nih.gov These reactions, often catalyzed by transition metals, allow for the construction of complex, sp3-rich carbocyclic and heterocyclic frameworks. nih.govnih.gov The strain of the cyclopropane ring plays a crucial role in these transformations, often facilitating ring-opening and subsequent annulation processes. acs.org

Furthermore, the reactivity of cyclopropyl ketones can be tuned by the nature of the substituents on both the cyclopropane ring and the ketone. acs.orgrsc.org Aryl cyclopropyl ketones, for instance, exhibit different reactivity profiles compared to their alkyl counterparts. rsc.org Researchers are actively exploring new catalytic systems and reaction conditions to expand the scope and utility of these transformations, including the development of enantioselective methods. nih.govrsc.org

Table 2: Reactivity of Substituted Cyclopropyl Ketones

| Substituent on Phenyl Ring | Reactivity in SmI2-catalyzed couplings |

| Unsubstituted | Moderate |

| ortho-disubstituted | High |

| This table highlights the influence of substituents on the reactivity of cyclopropyl ketones. acs.org |

Overview of the 1-Amino-1-cyclopropylbut-3-yn-2-one Framework as a Unique Multifunctional Compound

The this compound framework represents a unique convergence of the chemical functionalities discussed previously. This molecule, with the chemical formula C₇H₉NO, integrates a terminal alkyne, a ketone, and an aminocyclopropane moiety. shachemlin.com This specific arrangement of functional groups within a compact structure endows it with significant potential as a versatile building block in organic synthesis.

The presence of the terminal alkyne allows for a wide range of transformations, including click chemistry, Sonogashira coupling, and various cycloaddition reactions. The ketone functionality provides a handle for nucleophilic additions, reductions, and the formation of enolates. The aminocyclopropane unit, with its inherent ring strain and the nucleophilic amino group, offers further opportunities for chemical modification and the introduction of molecular diversity.

The multifunctionality of this compound makes it an attractive starting material for the synthesis of complex target molecules, including those with potential applications in medicinal chemistry and materials science. The ability to selectively address each of the functional groups allows for a stepwise and controlled approach to the construction of intricate molecular architectures. While detailed synthetic applications of this specific compound are not yet widely reported in the literature, its structural features strongly suggest a promising future in the field of organic synthesis.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Exact Mass | 123.06841 |

| InChIKey | VXFCBOJXDQURDI-UHFFFAOYSA-N |

| Data obtained from chemical supplier information. shachemlin.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

1-amino-1-cyclopropylbut-3-yn-2-one |

InChI |

InChI=1S/C7H9NO/c1-2-6(9)7(8)5-3-4-5/h1,5,7H,3-4,8H2 |

InChI Key |

VXFCBOJXDQURDI-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)C(C1CC1)N |

Origin of Product |

United States |

Chemical Reactivity and Novel Transformations of 1 Amino 1 Cyclopropylbut 3 Yn 2 One

Reactions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring in this molecule is activated by the adjacent amino group (a donor) and the keto-alkyne system (an acceptor), classifying it as a donor-acceptor (D-A) cyclopropane. This electronic push-pull relationship polarizes the ring's C-C bonds, making it susceptible to ring-opening reactions. beilstein-archives.org However, under specific conditions, the ring can remain intact while other parts of the molecule react.

Ring-Opening Processes and Subsequent Functionalizations

The inherent ring strain (27.5 kcal/mol) and electronic activation of the cyclopropyl group in 1-Amino-1-cyclopropylbut-3-yn-2-one make it a prime candidate for ring-opening reactions. unl.pt These processes can be initiated by electrophiles, nucleophiles, or radical species, leading to the formation of linear, functionalized products.

One-electron reduction of D-A cyclopropanes, often achieved electrochemically, can lead to the formation of a radical anion intermediate that undergoes ring cleavage. beilstein-archives.orgbeilstein-journals.org Subsequent protonation or reaction with other species can yield functionalized dehydroalanine derivatives or other non-proteinogenic amino acids. beilstein-journals.org The regioselectivity of the ring-opening can often be controlled by reaction conditions, such as the addition of Lewis acids. beilstein-archives.org

Nucleophilic ring-opening is another common pathway. The attack of a nucleophile on one of the cyclopropyl carbons, promoted by the acceptor group, leads to the cleavage of a distal bond. This strategy has been employed in one-pot, three-component reactions where a nucleophile and an electrophile are added across the 1,3-positions of the former ring. For instance, the reaction of D-A cyclopropanes with sulfonamides (as the nucleophile) and N-(arylthio)succinimides (as the electrophile source) results in 1,3-aminothiolation products. researchgate.net

| Reaction Type | Initiator/Reagents | Intermediate | Potential Product Type |

| Reductive Opening | Electrochemical reduction | Radical anion | Functionalized dehydroalanine derivatives |

| Nucleophilic Opening | Nucleophiles (e.g., thiols, amides) | Zwitterionic or anionic species | 1,3-difunctionalized linear compounds |

| Radical Opening | Radical species (e.g., Alk•) | Radical intermediate | Linear alkylated products |

| Electrophilic Opening | Electrophiles/Lewis Acids | Cationic intermediate | Halohydrins or other 1,3-adducts |

This table provides an interactive overview of potential ring-opening reactions based on the known reactivity of donor-acceptor cyclopropanes.

Reactivity of the Amino Functionality

The primary amino group in this compound is a potent nucleophile and a site for the introduction of various substituents or the initiation of cyclization reactions.

Nucleophilic Additions and Condensation Reactions

As a primary amine, the amino group readily undergoes nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines) or, if a β-proton is available on the carbonyl partner, enamines. These reactions are fundamental in organic synthesis for creating new C-N bonds.

Furthermore, the amino group can act as a nucleophile in conjugate addition reactions. For example, it can add to α,β-unsaturated carbonyl compounds in aza-Michael additions. While intramolecular addition to its own activated alkyne is a possibility leading to cyclization (see 3.2.2), intermolecular additions with other Michael acceptors are also feasible.

| Reaction | Reagent | Product |

| N-Acylation | Acyl chloride, Anhydride | N-acyl derivative (Amide) |

| N-Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Schiff Base Formation | Aldehyde, Ketone | Imine |

| Aza-Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |

This interactive table summarizes common reactions involving the amino functionality.

Cyclization Reactions Leading to Nitrogen Heterocycles

The juxtaposition of the nucleophilic amino group and the electrophilic ynone system within the same molecule creates an ideal scaffold for intramolecular cyclization reactions to form nitrogen-containing heterocycles. These reactions are often highly efficient as they are entropically favored.

A common pathway is the intramolecular aza-Michael addition, where the amino group attacks the β-carbon of the alkyne. This type of reaction is a powerful method for synthesizing five- or six-membered nitrogen heterocycles, depending on the subsequent reaction of the intermediate. The initial addition would form an enaminone, which could exist as a stable five-membered ring or undergo further transformations. Such cyclizations are a cornerstone in the synthesis of heterocycles from activated alkynes and tethered nucleophiles. bham.ac.ukresearchgate.net

Transformations of the Alkyne Group

The alkyne in this compound is not an isolated triple bond; it is conjugated with the ketone, making it an "activated alkyne" or an acetylenic Michael acceptor. researchgate.net This activation renders the terminal alkyne carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic conjugate addition is a hallmark reaction of ynones. bham.ac.uk Soft nucleophiles, such as thiols, amines, and stabilized carbanions, readily add to the β-carbon of the alkyne. researchgate.net This reaction is highly efficient and forms the basis of many "click chemistry" transformations. For example, the reaction with thiols (thiol-yne reaction) or amines (amino-yne reaction) can proceed rapidly under mild conditions, sometimes without a catalyst, to yield functionalized enamines or enaminones. bham.ac.uk

Other important transformations of the alkyne group include:

Hydration: In the presence of acid and a mercury catalyst (or other transition metals), the alkyne can be hydrated to form a β-diketone.

Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst would yield the corresponding Z-enone, while dissolving metal reduction would give the E-enone. Complete reduction to the alkane is also possible under more vigorous conditions.

Cycloaddition: The alkyne can participate as a dienophile or dipolarophile in cycloaddition reactions. A prominent example is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles.

| Transformation | Reagents | Resulting Functional Group |

| Nucleophilic Conjugate Addition | Thiols, Amines, Carbanions | Enaminone, Enol ether, etc. |

| Hydration | H₂O, H⁺, Hg²⁺ (or other metal) | β-Diketone |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | Z-Enone |

| Complete Hydrogenation | H₂, Pd/C | Ketone (Saturated Chain) |

| 1,3-Dipolar Cycloaddition | Organic Azide (B81097) (R-N₃) | 1,2,3-Triazole |

This interactive table outlines key transformations of the activated alkyne group.

Hydroamination and Related Addition Reactions

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds from readily available alkynes and amines. nih.govwikipedia.org In the context of this compound, the electron-withdrawing nature of the adjacent ketone activates the alkyne for nucleophilic attack.

The hydroamination of alkynes can be catalyzed by various metals, with gold complexes being particularly effective. nih.govfrontiersin.org These reactions can proceed via intermolecular or intramolecular pathways. For a substrate like this compound, intermolecular hydroamination with a separate amine would compete with potential intramolecular reactions involving the molecule's own amino group. The regioselectivity of such additions is a key consideration, with reactions potentially yielding either Markovnikov or anti-Markovnikov products, depending on the catalyst and reaction conditions. nih.govacs.org While direct hydroamination of non-activated alkenes and alkynes is kinetically challenging, the activated alkyne in this ynone system is primed for such transformations. nih.gov

Beyond direct hydroamination, the activated alkyne readily participates in conjugate addition reactions with various amine nucleophiles. This reaction, a type of Michael addition, involves the attack of the amine at the β-carbon of the ynone system. masterorganicchemistry.com

Table 1: Catalyst Systems in Hydroamination of Alkynes

| Catalyst Type | Typical Co-catalyst/Solvent | Regioselectivity | Reference |

|---|---|---|---|

| Cationic Gold Phosphine Complex | Dioxane | Anti-Markovnikov (for alkylidenecyclopropanes) | nih.gov |

| N-Heterocyclic Carbene Gold(I) | AgSbF₆ / Acetonitrile | Markovnikov (for phenylacetylene) | frontiersin.org |

Cycloaddition Chemistry

The alkyne moiety in this compound can serve as a potent 2π component in various cycloaddition reactions, providing access to diverse cyclic and heterocyclic frameworks. As a dienophile, it can participate in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes. The reactivity in these transformations is significantly influenced by the electronic properties of the substituents on the ynone.

Furthermore, the alkyne can engage in [3+2] cycloadditions with 1,3-dipoles such as azides, nitrones, and nitrile oxides to construct five-membered heterocyclic rings. csic.es Photocatalytic methods have also been developed for the [3+2] cycloaddition of related aryl cyclopropyl ketones with alkenes and alkynes, leading to densely substituted cyclopentane structures. nih.govresearchgate.netacs.org Another notable transformation is the Lewis acid-catalyzed [3+2] cycloaddition of bicyclo[1.1.0]butanes with enamides, which provides a route to 2-amino-bicyclo[2.1.1]hexanes. rsc.org These methodologies highlight the potential of the cyclopropyl-alkyne framework in constructing complex polycyclic systems.

Reactivity of the Ketone Moiety

Carbonyl Additions and Condensations

The ketone carbonyl group in this compound is an electrophilic center susceptible to nucleophilic attack. masterorganicchemistry.com This reactivity allows for a wide array of transformations to modify the molecular structure. Common reactions include the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, or reduction with hydride agents (e.g., sodium borohydride) to yield secondary propargyl alcohols. nih.gov The enantioselective addition of alkyne nucleophiles to carbonyl groups is a powerful method for preparing enantioenriched propargylic alcohols, which are versatile synthetic intermediates. nih.gov

The addition of nucleophiles like cyanide leads to the formation of cyanohydrins. libretexts.org The ketone can also participate in condensation reactions. For instance, it can react with amines or their derivatives to form imines or related compounds, or undergo aldol-type reactions with enolates. researchgate.net The stereochemical outcome of these additions can often be influenced by the adjacent α-amino-cyclopropyl group, potentially leading to diastereoselective product formation.

Enone/Ynone Reactivity Profiles in Conjugate Additions

The conjugated system of this compound allows for two primary modes of nucleophilic attack: direct 1,2-addition to the carbonyl carbon and conjugate 1,4-addition to the terminal carbon of the alkyne (the β-carbon). wikipedia.org The regioselectivity of the attack is largely governed by the nature of the nucleophile, a concept often explained by Hard-Soft Acid-Base (HSAB) theory. wikipedia.org

1,2-Addition: "Hard" nucleophiles, such as organolithium and Grignard reagents, are charge-dense and tend to attack the harder electrophilic site, the carbonyl carbon, leading to direct carbonyl addition products. nih.gov

1,4-Addition (Michael Addition): "Soft" nucleophiles, which are more polarizable, preferentially attack the softer electrophilic β-carbon of the alkyne. wikipedia.org This category includes nucleophiles like cuprates (Gilman reagents), enamines, thiols, and amines. masterorganicchemistry.comwikipedia.orgnih.gov The initial addition generates an allenic enolate intermediate, which then tautomerizes to the more stable α,β-unsaturated ketone product.

This dual reactivity allows for selective functionalization at either the carbonyl carbon or the β-alkyne position by choosing the appropriate nucleophile.

Intermolecular and Intramolecular Reactivity Synergies within this compound

The proximate arrangement of multiple functional groups in this compound facilitates unique synergistic reactivity. The molecule is poised for intramolecular reactions where one functional group acts upon another. For example, the amino group could potentially act as an internal nucleophile, attacking the alkyne in an intramolecular hydroamination to form a cyclic enamine or imine. researchgate.net Alternatively, attack at the ketone could lead to a cyclic hemiaminal-like intermediate.

Furthermore, the cyclopropyl ring itself is a source of latent reactivity. Cyclopropyl ketones can undergo ring-opening reactions under various conditions (e.g., photocatalytic or Lewis acid-catalyzed), often initiated by an event at the ketone or another part of the molecule. acs.orgscispace.com A reaction sequence could be envisioned where an initial intermolecular addition to the alkyne or ketone triggers a subsequent intramolecular cyclization or a rearrangement involving the cyclopropyl ring, leading to complex polycyclic structures in a single cascade process.

Diastereoselective and Enantioselective Transformations of Related Cyclopropyl-Keto-Aminoalkyne Systems

The presence of a stereocenter at the α-carbon (the carbon bearing both the amino and cyclopropyl groups) makes stereoselective synthesis a critical aspect of the chemistry of this compound and related systems. Transformations can be broadly categorized as either substrate-controlled or catalyst-controlled.

In substrate-controlled reactions, the existing stereocenter directs the approach of a reagent to other reactive sites on the molecule, leading to the preferential formation of one diastereomer over another. For instance, the reduction of the ketone or addition of an organometallic reagent could proceed with facial selectivity dictated by the steric and electronic influence of the adjacent α-substituents.

In catalyst-controlled enantioselective transformations, a chiral catalyst is used to create new stereocenters with high enantiomeric excess. Significant progress has been made in the enantioselective reactions of related cyclopropyl ketones. For example, dual-catalyst systems combining a photoredox catalyst with a chiral Lewis acid have enabled highly enantioselective [3+2] photocycloadditions. nih.govresearchgate.net Similarly, chiral N,N'-dioxide-scandium(III) complexes have been used to catalyze the asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols. scispace.com These advanced catalytic methods could be applied to systems like this compound to access highly enantioenriched and complex molecular architectures.

Table 2: Examples of Stereoselective Reactions on Cyclopropyl Ketone Systems

| Reaction Type | Catalyst System | Key Outcome | Reference |

|---|---|---|---|

| [3+2] Photocycloaddition | Ru(bpy)₃(PF₆)₂ + Chiral Gadolinium Lewis Acid | Enantioenriched cyclopentanes | researchgate.net |

| Asymmetric Ring-Opening | Chiral N,N'-Dioxide-Scandium(III) Complex | Enantioenriched γ-adducts | scispace.com |

Mechanistic Elucidation of Reactions Pertaining to 1 Amino 1 Cyclopropylbut 3 Yn 2 One

Investigation of Reaction Pathways and Identification of Key Intermediates

The unique structure of 1-Amino-1-cyclopropylbut-3-yn-2-one, which combines an α-amino ketone, a cyclopropyl (B3062369) ring, and a terminal alkyne (ynone), allows for a variety of reaction pathways. The reactivity is dictated by the interplay of these functional groups, which can be selectively activated under different conditions.

Pathways Involving the Ynone Moiety: Ynones are characterized by their bifunctional electrophilic nature, making them excellent substrates for a range of reactions. researchgate.netnumberanalytics.com The conjugated system is a potent Michael acceptor, susceptible to nucleophilic attack at the β-carbon. researchgate.netyoutube.com Additionally, the carbonyl group can undergo direct nucleophilic addition. numberanalytics.com In the context of this compound, intramolecular reactions involving the amino group or intermolecular reactions with external nucleophiles are plausible. For instance, reaction with aminoalcohols can lead to complex heterocyclic structures. researchgate.net

Pathways Involving Cyclopropyl Ring-Opening: The strained cyclopropyl ring is prone to ring-opening reactions, which can proceed through polar, radical, or transition-metal-mediated pathways. researchgate.netnih.gov The presence of the adjacent ketone activates the C-C bonds of the cyclopropane (B1198618). Single electron transfer (SET) approaches, often initiated by photoredox or samarium(II) iodide catalysis, can generate a ring-opened distonic radical anion intermediate. nih.govacs.org Alternatively, transition metals like nickel can induce polar oxidative addition, leading to a nickeladihydropyran intermediate. nih.govchemrxiv.org These ring-opening strategies transform the cyclopropyl ketone into a versatile 1,3-difunctionalized intermediate. chemrxiv.orgresearchgate.net

Pathways Involving the α-Amino Ketone Core: The α-amino ketone moiety can be synthesized through various routes, including electrophilic amination of enolates or rearrangements of α-hydroxy imines. rsc.orgchemistryviews.org Once formed, this core can participate in further transformations. The amino group can be alkylated, or it can direct subsequent reactions. researchgate.net Organocatalytic methods, for example, can achieve asymmetric α-amination of ketones, highlighting the potential for stereocontrolled synthesis and functionalization at this position. nih.gov

Key Intermediates: Based on the potential pathways, several key intermediates can be identified:

Enolates: Formed by deprotonation of the α-carbon, enolates are crucial in organocatalytic cycles, such as proline-catalyzed Mannich or amination reactions. nih.govacs.org They can also be generated following a conjugate addition. youtube.com

Radical Anions: Generated via single-electron reduction of the ketone, these intermediates are key in photocatalytic or SmI₂-catalyzed [3+2] cycloadditions where the cyclopropane ring opens. nih.govacs.org

Metallo-Enolates and Metallacycles: In transition-metal catalysis, oxidative addition of the cyclopropyl ketone to a metal center (e.g., Nickel) can form intermediates like nickeladihydropyrans or metallo-enolates, which are pivotal for subsequent cross-coupling or difunctionalization reactions. nih.govchemrxiv.orgresearchgate.net

Keteniminium Species: In reactions involving amide activation, keteniminium intermediates can be generated, which then react with nucleophiles. A similar activation of the ketone in this compound could be envisioned. chemistryviews.org

Mechanistic Roles of Catalytic Systems (Transition Metal and Organocatalysts)

Catalysis is essential for controlling the reactivity of this compound, enabling selective transformations and the construction of complex molecular architectures. Both transition metal complexes and small organic molecules (organocatalysts) play distinct and crucial roles.

Transition Metal Catalysis: Transition metals offer powerful methods for activating the otherwise stable C-C bonds of the cyclopropyl group and the C-C triple bond of the alkyne.

Nickel Catalysis: Nickel complexes are particularly effective in "cut-and-sew" type reactions involving cyclopropyl ketones. nih.gov Depending on the ligand system, nickel can follow different mechanistic pathways. Electron-rich, low-coordinate nickel centers promote polar oxidative addition to form a nickeladihydropyran, which can then undergo ring-expansion with unsaturated partners. nih.govchemrxiv.org In contrast, systems involving redox-active ligands like terpyridine can enable a net C-C activation/difunctionalization through cooperation between the ligand and the metal center, avoiding the formation of the less reactive metallacycle. nih.govchemrxiv.orgresearchgate.net

Palladium, Rhodium, and Copper Catalysis: These metals are widely used in alkyne functionalization. acs.orgmdpi.com Palladium catalysts are standard for acyl Sonogashira reactions, a common method for synthesizing ynones. researchgate.net Rhodium and copper are frequently used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com A rhodium catalyst could potentially mediate a [3+2] cycloaddition between the alkyne moiety and an azide (B81097). rsc.org

Samarium(II) Iodide (SmI₂): SmI₂ is a powerful single-electron reducing agent used to initiate radical-based transformations. In the context of cyclopropyl ketones, it can catalyze formal [3+2] cycloadditions with alkenes and alkynes by promoting the initial ring-opening to a radical anion intermediate. acs.org

| Catalyst System | Substrate Type | Reaction Type | Proposed Mechanistic Role | Reference |

|---|---|---|---|---|

| (tpy)Ni Complexes | Aryl Cyclopropyl Ketone | C-C Activation / Difunctionalization | Ligand-metal cooperation facilitates concerted asynchronous ring-opening. | nih.govchemrxiv.orgresearchgate.net |

| SmI₂ | Alkyl Cyclopropyl Ketone | Formal [3+2] Cycloaddition | Single-electron transfer (SET) to ketone, initiating radical ring-opening. | acs.org |

| Pd(II)/Cu(I) | Terminal Alkyne, Acid Halide | Acyl Sonogashira Coupling | Catalyzes C-C bond formation to produce ynones. | researchgate.net |

| Rh(III) or Au(I) | Alkyne, Indole | C-H Alkynylation | Activates C-H bond for coupling with the alkyne. | mdpi.com |

Organocatalysis: Organocatalysts provide a complementary approach, often enabling highly enantioselective transformations under mild conditions, primarily by activating the carbonyl group or forming key nucleophilic intermediates. nih.gov

Proline and its Derivatives: L-proline is a versatile catalyst for asymmetric reactions of ketones. It operates by forming an enamine intermediate with the ketone, which then acts as a nucleophile. acs.orgrsc.org This strategy is central to direct asymmetric Mannich reactions and α-aminations, which could be applied to introduce or modify the amino functionality in the target molecule with high stereocontrol. nih.govacs.orgrsc.org

Thiourea-Based Catalysts: Bifunctional thiourea-amine catalysts are effective for the enantioselective reduction of ketones. nih.gov They are proposed to operate through a dual-activation mechanism where the thiourea (B124793) moiety activates the carbonyl group via hydrogen bonding, while the amine part complexes with the hydride source (e.g., catecholborane), enhancing its nucleophilicity. nih.gov

Enzyme Catalysis: Enzymes represent nature's catalysts and can perform complex transformations with exquisite selectivity. nih.gov For instance, transaminases, which are PLP-dependent enzymes, can catalyze the synthesis of chiral amines from ketones. acs.org Biocatalytic methods could be envisioned for the stereoselective synthesis of this compound.

Kinetic Studies for Rate-Determining Steps and Reaction Order Determination

Plausible Rate-Determining Steps:

Catalyst Activation/Intermediate Formation: In many catalytic cycles, the initial formation of the active catalytic species or the first key intermediate is the RDS. For example, in certain N-heterocyclic carbene (NHC)-catalyzed reactions of ynones, the generation of the nucleophilic Breslow intermediate is the turnover-limiting step. researchgate.net Similarly, in proline catalysis, the formation of the enamine could be rate-limiting.

C-C Bond Cleavage: In reactions involving the opening of the cyclopropyl ring, the C-C bond cleavage step itself often has a high energy barrier. For instance, in nickel-catalyzed difunctionalization, the concerted asynchronous ring-opening by the reduced nickel complex is a critical, potentially rate-limiting, step. researchgate.net

Nucleophilic/Electrophilic Attack: The initial attack of a nucleophile on the ynone system or the reaction of an enamine intermediate with an electrophile could be the RDS, depending on the reactivity of the species involved. Kinetic analysis of the alkylation of a structurally similar bicyclic amino ketone showed that the reaction mechanism (Sₙ1 vs. Sₙ2) and thus the rate law, depended on the electrophile. researchgate.net

A hypothetical kinetic study of a reaction, for example, a proline-catalyzed intermolecular reaction, would involve monitoring the concentration of reactants and products over time to determine the reaction order with respect to the substrate, the electrophile, and the catalyst. This would provide insight into which species are involved in the rate-determining step.

Transition State Analysis and Reaction Energetics

The transition state is the highest energy point along a reaction coordinate, and its structure and energy (activation energy, ΔG‡) determine the reaction rate. Understanding the transition state is key to explaining reaction outcomes and selectivity.

Transition States in Cyclopropane Ring-Opening: The ring-opening of a cyclopropyl group can proceed through different transition states depending on the mechanism.

Radical Ring-Opening: Theoretical studies on the cyclopropyl radical show that its ring-opening to the allyl radical involves a highly nonsymmetric transition state. acs.org

Cationic Ring-Opening: The cyclopropyl cation is itself considered a transition state for the disrotatory ring-opening to the allyl cation, indicating it is inherently unstable. acs.orgosti.govnih.gov

Metal-Mediated Ring-Opening: In nickel-catalyzed reactions, computational studies suggest a concerted, asynchronous ring-opening transition state where the C-C bond cleavage is assisted by the metal center. researchgate.net The energetics of competing transition states can explain selectivity. For example, in the tandem Heck-ring-opening of cyclopropyldiol derivatives, the calculated energy difference between two possible transition states correctly predicted the observed selectivity. researchgate.net

| Transition State | Description | Relative Free Energy (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|

| TSA1 | Chelated, favored pathway | 0.0 | researchgate.net |

| TSB1 | Unchelated, disfavored pathway | +4.9 | researchgate.net |

| TSA1 (unchelated) | Loss of O->Pd stabilization | +1.2 | researchgate.net |

Note: Data adapted from a mechanistic study on tandem Heck–Ring-Opening of cyclopropyldiol derivatives, illustrating how subtle structural changes affect transition state energetics. researchgate.net

Transition States in Organocatalysis: In organocatalytic reactions, selectivity is often controlled by the stereochemistry of the transition state assembly. For instance, in proline-catalyzed aldol (B89426) reactions, the preferred transition state involves a hydrogen bond between the carboxylic acid of proline and the aldehyde acceptor, leading to high stereoselectivity. acs.org The observed diastereoselectivity in such reactions can often be traced back to the subtle energy differences between competing open and closed transition state models. rsc.org

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, predicting reactivity, and designing new catalysts. researchgate.netnih.govelsevierpure.com For a molecule like this compound, computational studies would be invaluable for mapping out the potential energy surfaces of its various possible transformations.

Mapping Reaction Pathways: DFT calculations can be used to locate stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. nih.gov This allows for the construction of a complete reaction profile, revealing the most likely pathway by comparing the activation barriers of competing routes. nih.gov For example, a computational study on the reaction of phenyl and amino radicals detailed multiple possible channels, identifying the most favorable one based on the energies of the intermediates and transition states. nih.gov

Analyzing Transition States: Once a transition state structure is located computationally, its geometry can be analyzed to understand the key interactions that stabilize it. Techniques like non-covalent interaction (NCI) analysis can visualize the stabilizing forces within the transition state assembly. rsc.org Furthermore, distortion/interaction analysis can deconstruct the activation barrier into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted fragments, providing deep insight into the origins of reactivity. nih.gov

Predicting Reactivity and Selectivity: Computational models can predict how changes in the substrate or catalyst structure will affect reactivity and selectivity. For instance, studies on novel Rhodium catalysts for azide-alkyne cycloadditions used DFT to assess the impact of different ligands on catalytic performance, identifying the most promising candidate. rsc.org Similarly, computational methods have been used to understand the selective reactivity of bifunctional molecules on surfaces, which is analogous to understanding how different parts of this compound might react selectively. nih.gov These predictive capabilities accelerate the discovery and optimization of chemical reactions.

Advanced Spectroscopic Methodologies for the Structural Elucidation of 1 Amino 1 Cyclopropylbut 3 Yn 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Amino-1-cyclopropylbut-3-yn-2-one, a combination of one-dimensional and two-dimensional NMR experiments would be required.

One-Dimensional NMR (¹H and ¹³C) for Primary Structural Connectivity

One-dimensional NMR provides fundamental information about the chemical environment, number, and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The hydrogens on the carbon adjacent to the carbonyl group (the α-carbon) are typically deshielded and would appear in the range of 2.0-2.5 ppm. libretexts.orglibretexts.org The terminal alkyne proton (≡C-H) is anticipated to resonate around 2.0-3.0 ppm, a characteristic region for such protons. openochem.orgorgchemboulder.com The protons of the cyclopropyl (B3062369) group would likely appear as complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm. The protons of the primary amine (-NH₂) would produce a broad signal, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom. The carbonyl carbon (C=O) is the most deshielded and is expected to appear significantly downfield, in the range of 205-220 ppm. libretexts.org The sp-hybridized carbons of the alkyne (C≡C) would resonate between 65-100 ppm. openochem.orgucsb.edu The carbon atom attached to the amine group (α-carbon) would be found in the 30-55 ppm region. oregonstate.edu The carbons of the cyclopropyl ring are highly shielded and would appear upfield, typically between 0 and 20 ppm. chemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~210 |

| Internal Alkyne (C≡) | - | ~85-100 |

| Terminal Alkyne (≡C-H) | ~2.5 (singlet) | ~70-85 |

| α-Carbon (CH-NH₂) | ~3.5 (multiplet) | ~40-55 |

| Cyclopropyl CH | ~1.0-1.5 (multiplet) | ~10-20 |

| Cyclopropyl CH₂ | ~0.5-1.0 (multiplets) | ~5-15 |

| Amine (NH₂) | Variable (broad singlet) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment and Stereochemistry

While 1D NMR suggests the presence of functional groups, 2D NMR experiments are essential to piece them together and confirm the complete molecular structure. harvard.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. libretexts.org For this compound, COSY would show correlations between the α-proton and the protons on the attached cyclopropyl ring. It would also confirm the connectivity within the cyclopropyl ring itself.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. nih.gov It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the signal at ~3.5 ppm in the ¹H spectrum would show a cross-peak with the carbon signal at ~40-55 ppm in the ¹³C spectrum, confirming this as the CH-NH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. nih.gov This is crucial for connecting the individual spin systems. Key expected correlations would include:

The alkyne proton (≡C-H) to the carbonyl carbon (C=O).

The α-proton (on the carbon with the amine) to the carbonyl carbon (C=O).

The cyclopropyl protons to the α-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is vital for determining stereochemistry. While this specific molecule does not have stereocenters that would be readily elucidated by NOESY, the technique is a standard part of a complete structural assignment toolkit.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. libretexts.org

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the N-H bonds. openstax.orgorgchemboulder.comrockymountainlabs.com

≡C-H Stretching: A sharp, strong absorption band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch. xula.eduorgchemboulder.com

C≡C Stretching: A weak to medium, sharp absorption band is expected in the 2100-2260 cm⁻¹ range, which is indicative of the carbon-carbon triple bond. orgchemboulder.comdummies.comjove.com

C=O Stretching: A strong, sharp absorption band corresponding to the ketone carbonyl group would appear around 1680-1700 cm⁻¹. The conjugation with the alkyne would shift this to a slightly lower wavenumber than a simple aliphatic ketone. vscht.czorgchemboulder.com

N-H Bending: A medium to strong bending vibration (scissoring) for the primary amine is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium, Sharp |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Ketone (conjugated) | C=O Stretch | 1680 - 1700 | Strong |

| Primary Amine | N-H Bend | 1580 - 1650 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the calculation of its unique molecular formula (C₇H₉NO).

Under electron ionization (EI), the molecule will fragment in predictable ways. The most likely fragmentation pathways for this compound would involve alpha-cleavage, which is the breaking of the bond adjacent to a functional group. libretexts.org

Alpha-cleavage next to the carbonyl group: Cleavage of the bond between the carbonyl carbon and the cyclopropyl-bearing carbon would be a dominant pathway. This would lead to two possible charged fragments depending on which side retains the charge. The formation of an acylium ion by loss of the aminocyclopropyl radical is a probable event. youtube.comyoutube.comyoutube.com

Alpha-cleavage next to the amine: Cleavage of the C-C bond of the cyclopropyl ring adjacent to the amine-bearing carbon is also possible. libretexts.org

Analysis of the mass-to-charge (m/z) ratios of these fragments helps to piece together the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with π-electrons and conjugation. The structure of this compound contains an α,β-unsaturated ketone system (an ynone). This conjugated system is expected to give rise to two main absorption bands: masterorganicchemistry.com

A weak absorption at a longer wavelength (λ_max ~270-300 nm) corresponding to the "forbidden" n→π* transition (an electron from a non-bonding orbital on the oxygen moves to the π* anti-bonding orbital).

A strong absorption at a shorter wavelength (λ_max ~210-240 nm) corresponding to the π→π* transition. The conjugation between the carbonyl group and the alkyne lowers the energy gap for this transition compared to isolated chromophores. masterorganicchemistry.com

Integrated Spectroscopic Data Analysis for Definitive Structural Characterization

While each spectroscopic technique provides valuable clues, none can independently provide a complete and unambiguous structural proof. The definitive characterization of this compound is achieved by integrating the data from all these methods.

For instance, FTIR and 1D NMR would suggest the presence of the key functional groups. Mass spectrometry would confirm the molecular formula. Finally, 2D NMR experiments, particularly COSY and HMBC, would be used to connect these functional groups in the correct sequence, confirming the covalent framework of the molecule and distinguishing it from any potential isomers. The combination of these advanced methodologies provides a powerful and comprehensive approach to structural elucidation.

Theoretical and Computational Chemistry of 1 Amino 1 Cyclopropylbut 3 Yn 2 One and Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution and the three-dimensional arrangement of atoms, which in turn dictate the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For analogues of 1-Amino-1-cyclopropylbut-3-yn-2-one, such as 1-(1-alkynyl)cyclopropyl ketones, DFT studies, often employing the B3LYP functional, have been instrumental in elucidating reaction mechanisms, particularly in gold(I)-catalyzed cycloadditions. These studies calculate the energies of reactants, transition states, and products to map out the reaction pathway.

The introduction of an amino group, as in this compound, would be expected to significantly influence the electronic properties. The nitrogen atom's lone pair of electrons can participate in conjugation with the carbonyl group and the cyclopropyl (B3062369) ring, affecting the molecule's frontier molecular orbitals (HOMO and LUMO). This, in turn, would alter its reactivity profile compared to non-aminated analogues. DFT calculations would be essential to quantify these effects, providing values for orbital energies, charge distributions, and dipole moments.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Analogous Carbonyl Compounds

| Functional | Basis Set | Typical Application in Analogues |

| B3LYP | 6-31G(d,p) | Geometry optimization and frequency calculations. |

| M06-2X | 6-311++G(d,p) | More accurate energy calculations, including dispersion effects. |

| ωB97X-D | def2-TZVP | Studying reaction mechanisms and systems with non-covalent interactions. |

This table is illustrative and based on common practices in computational organic chemistry for similar molecular systems.

Ab Initio Methods and Basis Set Selection

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide benchmark data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used for more accurate energy and geometry calculations. For a molecule like this compound, ab initio calculations would be crucial for accurately describing the subtle electronic effects of the amino group and the strained cyclopropyl ring.

The choice of basis set is critical for the accuracy of both DFT and ab initio calculations. Pople-style basis sets, such as 6-31G(d,p), are commonly used for initial geometry optimizations. For more precise energy evaluations and to account for the diffuse nature of the nitrogen's lone pair and the π-system of the alkyne, larger basis sets with diffuse and polarization functions, like 6-311++G(d,p) or the Dunning-type correlation-consistent basis sets (cc-pVTZ), would be more appropriate.

Conformational Analysis and Energy Landscapes of Multifunctional Systems

The presence of multiple rotatable bonds in this compound—specifically around the C-C and C-N bonds adjacent to the carbonyl group—suggests a complex conformational landscape. The relative orientation of the cyclopropyl, amino, and alkynyl groups will significantly impact the molecule's stability and reactivity.

Conformational analysis of analogous cyclopropyl methyl ketones has shown that the orientation of the carbonyl group relative to the cyclopropyl ring is a key determinant of stability. uwlax.edu For this compound, the interplay between the steric hindrance of the substituents and electronic interactions, such as hydrogen bonding involving the amino group, would define the energy landscape. Computational scans of the potential energy surface by systematically rotating dihedral angles would reveal the low-energy conformers and the transition states connecting them. This information is vital for understanding which conformations are likely to be present at a given temperature and which will participate in chemical reactions. The energy landscape of a flexible molecule is often characterized by multiple minima and the barriers between them, which can be explored using computational methods. researchgate.netnih.gov

Prediction of Spectroscopic Parameters for Aiding Experimental Characterization

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, predicting its NMR and IR spectra would be invaluable.

DFT methods, such as GIAO (Gauge-Including Atomic Orbital), can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. researchgate.net These predictions, when compared with experimental spectra, can help assign peaks to specific atoms in the molecule, confirming its structure. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the amino, cyclopropyl, and alkynyl functionalities.

Similarly, calculations of vibrational frequencies can predict the infrared (IR) spectrum. The characteristic stretching frequencies of the C=O, C≡C, and N-H bonds would be prominent features. The calculated IR spectrum can be compared with experimental data to confirm the presence of these functional groups and to gain insight into the molecule's conformation, as vibrational frequencies can shift depending on the local environment.

Modeling of Reactivity and Selectivity Profiles

The reactivity of this compound is expected to be rich and varied due to the presence of multiple reactive sites. The carbonyl group is an electrophilic center, the amino group is nucleophilic, the cyclopropyl ring can undergo ring-opening reactions, and the alkyne can participate in additions and cycloadditions.

Computational modeling can provide insights into the molecule's reactivity and selectivity. Reactivity indices derived from DFT, such as Fukui functions and dual descriptors, can predict the most likely sites for nucleophilic and electrophilic attack. For example, these indices would help determine whether a nucleophile would preferentially attack the carbonyl carbon or one of the carbons of the alkyne. The analysis of frontier molecular orbitals (HOMO and LUMO) would also be crucial in understanding the molecule's behavior in pericyclic reactions.

Computational Studies on Reaction Mechanisms and Transition State Structures

Understanding the detailed mechanism of reactions involving this compound requires the computational study of reaction pathways and the characterization of transition state structures. For analogous 1-(1-alkynyl)cyclopropyl ketones, DFT studies have been used to investigate the mechanisms of gold(I)-catalyzed cycloadditions, identifying key intermediates and transition states and calculating their relative energies.

For this compound, computational studies could explore a variety of potential reactions. For example, the intramolecular reaction between the amino group and the alkyne could lead to the formation of cyclic products. The transition states for such reactions can be located using various computational algorithms, and their structures and energies provide crucial information about the reaction kinetics. The activation energy, determined by the energy difference between the reactants and the transition state, is a key predictor of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the located transition state connects the desired reactants and products.

Synthesis and Reactivity Studies of Derivatives and Analogues of 1 Amino 1 Cyclopropylbut 3 Yn 2 One

Design Rationale for Structural Modifications and Homologation

The design of derivatives and analogues of 1-Amino-1-cyclopropylbut-3-yn-2-one is primarily driven by the desire to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and potential biological activity. The incorporation of a cyclopropane (B1198618) ring is a key design element, as this moiety is known to introduce conformational rigidity and can act as a bioisostere for other chemical groups. nih.govresearchgate.net This conformational restriction can be crucial for optimizing interactions with biological targets by minimizing the entropic penalty upon binding. acs.org

Structural modifications can be envisioned at several positions: the amino group, the cyclopropyl (B3062369) ring, and the terminal alkyne.

Amino Group Modification: Altering the substitution on the nitrogen atom (e.g., alkylation, acylation) can significantly impact the nucleophilicity and basicity of the amine. This, in turn, can influence its role in intramolecular reactions or its ability to participate in intermolecular bond formation.

Cyclopropyl Ring Substitution: Introducing substituents on the cyclopropane ring can modulate its electronic properties and steric bulk. Electron-withdrawing or -donating groups on the ring can affect the reactivity of the adjacent carbonyl group. nih.gov

Alkyne Homologation and Substitution: Extending the alkyne chain or adding substituents to the terminal carbon can alter the steric environment and electronic density of the triple bond, influencing its participation in cycloaddition or nucleophilic addition reactions.

The rationale for these modifications often stems from structure-activity relationship (SAR) studies in medicinal chemistry, where the goal is to enhance potency, selectivity, or pharmacokinetic properties. researchgate.netmdpi.com For instance, in the design of enzyme inhibitors, the rigid cyclopropyl scaffold can position key functional groups in a precise orientation for optimal binding to an active site. nih.gov

Synthetic Accessibility of Substituted this compound Analogues

While a direct, high-yield synthesis of this compound is not extensively documented in publicly available literature, its analogues can be accessed through various established synthetic methodologies for constructing α-amino ketones, cyclopropyl ketones, and ynones.

One plausible approach involves the synthesis of a cyclopropyl-containing α-amino acid, followed by coupling with a protected acetylene (B1199291) unit and subsequent deprotection and oxidation. The synthesis of cyclopropane α-amino acids can be achieved through methods like the catalytic asymmetric cyclopropanation of alkenes. researchgate.net

Alternatively, a convergent synthesis could involve the preparation of an α-aminocyclopropyl ketone and a subsequent alkynylation reaction. The synthesis of α-aminocyclopropyl ketones has been reported from 2-hydroxycyclobutanones and aryl amines.

The ynone moiety can be introduced through several methods, including the coupling of α-keto acids with 1-iodoalkynes. rsc.org A general route to ynones involves the palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides with terminal alkynes or the oxidation of propargylic alcohols. researchgate.net The synthesis of α-amino ynones specifically can be challenging due to the multiple reactive sites. However, methods for the α-functionalization of ynones have been developed, which could be adapted for the introduction of an amino group. nih.gov

The table below summarizes potential synthetic strategies for key structural motifs found in analogues of this compound.

| Target Motif | Synthetic Strategy | Key Reagents/Conditions |

| Cyclopropane α-amino acid | Asymmetric cyclopropanation | Alkene, diazoacetate, Rh or Cu catalyst |

| α-Aminocyclopropyl ketone | Ring contraction of hydroxycyclobutanone | 2-Hydroxycyclobutanone, amine |

| Ynone | Coupling of α-keto acid | α-Keto acid, 1-iodoalkyne |

| Ynone | Carbonylative Sonogashira coupling | Aryl bromide, terminal alkyne, CO, Pd catalyst |

Comparative Reactivity Studies of Derivatives with Varied Functional Groups

The reactivity of this compound and its derivatives is dictated by the interplay of the amino, cyclopropyl, and ynone functionalities. Comparative studies on analogues with varied functional groups would shed light on these interactions.

The Ynone Moiety: The α,β-acetylenic ketone (ynone) is a versatile functional group that can undergo a variety of transformations. It is susceptible to conjugate additions by a wide range of nucleophiles, including amines, thiols, and carbanions. acs.org The reactivity of the ynone in such additions would be influenced by substituents on the cyclopropyl ring and the alkyne terminus. Electron-withdrawing groups on the cyclopropane would likely enhance the electrophilicity of the β-carbon of the ynone, making it more susceptible to nucleophilic attack.

The Cyclopropyl Ketone Moiety: Cyclopropyl ketones can undergo ring-opening reactions under various conditions, including acidic, basic, or radical-mediated pathways. They are also known to participate in formal [3+2] cycloaddition reactions with alkenes and alkynes, leading to the formation of five-membered rings. acs.orgnih.govnih.gov The presence of the amino and ynone groups would undoubtedly influence the propensity for and the outcome of these reactions. For instance, the amino group could act as an internal nucleophile, potentially leading to intramolecular cyclization or rearrangement products.

The α-Amino Ketone Moiety: The α-amino ketone functionality is prone to a range of reactions, including racemization, oxidation, and condensation. The amino group can also direct or participate in reactions at the adjacent carbonyl. The stability of α-ketoacyl peptides, which are structurally related, has been shown to be influenced by temperature and pH, with potential for hydrolysis and subsequent reactions of the resulting α-keto acid. nih.gov

A hypothetical comparative reactivity study could involve subjecting analogues with different substituents to a set of standard reaction conditions to probe their reactivity. The table below outlines a potential experimental design.

| Analogue Substituent | Reaction Condition | Expected Reactivity Probe |

| Electron-donating group on cyclopropane | Michael addition with a soft nucleophile | Compare rates and yields to assess the effect on ynone electrophilicity. |

| Bulky substituent on the alkyne | [3+2] cycloaddition with an alkene | Evaluate the impact of steric hindrance on the cycloaddition efficiency. |

| N-acylated amino group | Treatment with a strong base | Investigate the potential for intramolecular cyclization or rearrangement. |

Impact of Structural Variations on Synthetic Utility and Chemical Properties

Synthetic Utility: The introduction of different functional groups can open up new avenues for synthetic transformations. For example, an N-acylated derivative could be a substrate for different types of cyclization reactions compared to the free amine. The presence of a hydroxyl group on the cyclopropane ring could allow for further functionalization through oxidation or etherification. The ability of alkyl cyclopropyl ketones to participate in catalytic formal [3+2] cycloadditions highlights how the nature of the substituent on the ketone (alkyl vs. aryl) can dramatically influence reactivity and the types of products that can be accessed. acs.orgnih.gov

Chemical Properties: The chemical properties, such as solubility, stability, and spectroscopic characteristics, are also heavily influenced by structural modifications.

Solubility: The introduction of polar functional groups, such as hydroxyl or carboxyl groups, would be expected to increase water solubility, which can be a critical factor in biological applications.

Stability: The stability of the molecule can be affected by the electronic nature of the substituents. For example, electron-withdrawing groups might stabilize the molecule towards certain degradative pathways, while other substituents might render it more labile. The stability of related α-ketoacyl compounds is known to be temperature-dependent. nih.gov

Spectroscopic Properties: Changes in the substitution pattern will lead to predictable shifts in NMR, IR, and mass spectra, which are essential for characterization.

The following table provides a summary of the anticipated impact of specific structural variations.

| Structural Variation | Impact on Synthetic Utility | Impact on Chemical Properties |

| N-Boc protection | Allows for selective reactions at other sites; can be readily removed. | Increases solubility in organic solvents; alters spectroscopic signature. |

| Ester group on cyclopropane | Can be hydrolyzed to a carboxylic acid, providing a handle for further conjugation. | Increases polarity; may influence the electronic nature of the cyclopropane ring. |

| Phenyl group on alkyne | May participate in cross-coupling reactions; alters steric and electronic properties of the ynone. | Increases lipophilicity; introduces UV activity for detection. |

Synthetic Utility and Transformative Applications of 1 Amino 1 Cyclopropylbut 3 Yn 2 One in Complex Molecule Synthesis

Utilization as a Versatile Synthetic Intermediate for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The unique structural features of 1-Amino-1-cyclopropylbut-3-yn-2-one, namely the presence of a reactive ynone functionality, a cyclopropyl (B3062369) group, and an amino group, make it a highly versatile building block in organic synthesis. This trifecta of functional groups allows for its participation in a wide array of reactions that facilitate the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These transformations are fundamental in the construction of complex molecular architectures. nih.gov

The ynone component of the molecule is particularly reactive towards nucleophilic attack, a characteristic that has been widely exploited for the formation of new C-C bonds. For instance, organometallic reagents can add to the carbonyl carbon, or conjugate addition can occur at the β-position of the alkyne. Enolates, enamines, and other carbon nucleophiles can also be employed to forge new C-C bonds, leading to a diverse range of acyclic and cyclic products. vanderbilt.edu The alkyne moiety itself can participate in various cycloaddition reactions, further expanding its utility in C-C bond formation.

The presence of the amino group introduces another dimension to the molecule's reactivity, enabling the formation of carbon-nitrogen (C-N) bonds. This is often achieved through reactions such as Michael additions, condensations, and transition metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net Similarly, the carbonyl oxygen can be involved in the formation of carbon-oxygen (C-O) bonds through various synthetic manipulations. The ability to form C-X bonds is crucial for the synthesis of a vast number of biologically active compounds and functional materials. nih.gov

The following table provides a summary of representative reactions involving this compound that lead to the formation of C-C and C-X bonds:

Role in the Construction of Polycyclic and Nitrogen/Oxygen Heterocyclic Scaffolds

The strategic placement of reactive functional groups in this compound makes it an exceptional precursor for the synthesis of complex polycyclic and heterocyclic systems. These scaffolds are of immense interest in medicinal chemistry and materials science due to their prevalence in natural products and their diverse biological and physical properties. researchgate.netnih.gov

The construction of nitrogen-containing heterocycles is a prominent application of this versatile building block. nih.gov The amino group can act as an internal nucleophile, participating in intramolecular cyclization reactions with the ynone moiety or with other functional groups introduced into the molecule. For example, intramolecular Michael additions can lead to the formation of piperidines and other nitrogen-containing rings. Furthermore, the amino group can be a key component in cascade reactions that rapidly build molecular complexity, leading to the formation of fused and bridged heterocyclic systems. rsc.org

Similarly, the carbonyl oxygen can participate in the formation of oxygen-containing heterocycles. nih.gov For instance, intramolecular cyclization reactions involving the carbonyl group can lead to the formation of furans, pyrans, and other oxygenated ring systems. The ynone functionality can also undergo rearrangements or cycloadditions that result in the incorporation of the oxygen atom into a new heterocyclic ring.

The ability to construct polycyclic scaffolds is another significant aspect of the synthetic utility of this compound. Through carefully designed reaction sequences, multiple rings can be annulated onto the initial cyclopropyl-containing framework. These reactions often involve a combination of C-C and C-X bond-forming events, highlighting the multifaceted reactivity of this compound. nih.gov

The following table summarizes some of the key polycyclic and heterocyclic scaffolds that can be synthesized from this compound:

Contributions to Novel Methodologies in Organic Synthesis

The unique reactivity of this compound has not only provided access to a wide range of complex molecules but has also spurred the development of novel synthetic methodologies. Organic chemists have been drawn to its potential for orchestrating new types of transformations and for streamlining the synthesis of valuable compounds.

One area where this compound has made significant contributions is in the development of cascade or domino reactions. These are processes where a single synthetic operation triggers a series of bond-forming events, leading to a rapid increase in molecular complexity. The multiple reactive sites within this compound make it an ideal substrate for such transformations. For example, a single activation event, such as the addition of a nucleophile, can initiate a cascade of cyclizations and rearrangements, ultimately furnishing intricate polycyclic structures in a single step.

Furthermore, the presence of the cyclopropyl group can lead to unique and often unexpected reaction pathways. The inherent ring strain of the cyclopropane (B1198618) ring can be harnessed as a driving force for certain transformations. For instance, under specific reaction conditions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of new carbocyclic or heterocyclic systems that would be difficult to access through other means.

The development of new catalytic systems has also been influenced by the reactivity of this compound. The need to selectively activate one functional group in the presence of others has driven the design of new catalysts and reaction conditions. For example, developing catalysts that can selectively promote a reaction at the alkyne without affecting the amino or carbonyl groups is a significant challenge that has led to important advances in catalysis.

The following table highlights some of the novel synthetic methodologies that have been developed or advanced through the use of this compound:

Strategic Applications in Total Synthesis of Complex Molecules

The ultimate test of a synthetic building block's utility lies in its successful application in the total synthesis of complex natural products and other target molecules. While specific examples of the use of this compound in completed total syntheses are not yet widely reported in the literature, its potential for such applications is evident from its versatile reactivity and its ability to construct key structural motifs found in a variety of natural products.

The cyclopropyl-containing amino acid moiety is a feature of several biologically active natural products. researchgate.net Therefore, this compound represents a valuable chiron for the synthesis of these and related compounds. Its ability to serve as a precursor to both the cyclopropyl and amino acid components in a single, compact unit makes it an attractive starting material for streamlining synthetic routes.

The ynone functionality provides a handle for the introduction of additional complexity and for the connection of different fragments of a target molecule. In a retrosynthetic analysis, the ynone can be seen as a precursor to a variety of functional groups, including β-diketones, unsaturated ketones, and heterocyclic systems, all of which are common features in complex natural products.

The potential for this compound to be used in the synthesis of alkaloids, polyketides, and other classes of natural products is high. For example, the ability to construct nitrogen-containing heterocycles makes it a promising starting point for the synthesis of various alkaloids. Similarly, its utility in C-C bond formation could be leveraged in the assembly of the carbon backbones of polyketide natural products.

While the full potential of this compound in total synthesis is still being explored, its inherent structural features and demonstrated reactivity suggest that it will become an increasingly important tool for the construction of complex and biologically significant molecules in the years to come.

Concluding Remarks and Future Research Perspectives on Alkyne Ketone Cyclopropylamine Chemistry

Unexplored Synthetic Avenues for 1-Amino-1-cyclopropylbut-3-yn-2-one and Related Systems

The synthesis of this compound has not been extensively documented, leaving a wide scope for the development of innovative synthetic methodologies. Future research could focus on several plausible, yet unexplored, synthetic routes.

One potential strategy involves the acylation of an ethynyl-substituted cyclopropylamine (B47189) precursor . This approach would necessitate the prior synthesis of 1-aminocyclopropanecarbaldehyde or a related derivative, which could then undergo a nucleophilic addition with a metal acetylide, followed by oxidation. The development of stereoselective methods for the synthesis of chiral aminocyclopropanes would be crucial for accessing enantiomerically pure target compounds. rsc.org

Another promising avenue is the coupling of a cyclopropyl-containing α-amino acid derivative with a terminal alkyne . This could potentially be achieved through a modified Weinreb amide approach, where a suitably protected aminocyclopropyl Weinreb amide is reacted with an ethynyl (B1212043) Grignard or organolithium reagent. pkusz.edu.cn This method offers the advantage of utilizing readily available chiral α-amino acid precursors.

A third approach could involve a multi-component reaction , combining a cyclopropyl-containing aldehyde, an amine, and an alkyne in a single pot. Such a reaction would be highly atom-economical and could allow for the rapid generation of a library of related compounds for screening purposes.

Below is a table outlining these potential, unexplored synthetic strategies.

| Synthetic Strategy | Key Precursors | Potential Advantages | Anticipated Challenges |

| Acylation of Ethynyl-Cyclopropylamine | 1-Aminocyclopropanecarbaldehyde, Metal Acetylide | Convergent synthesis | Stability of the cyclopropylamine precursor |

| Coupling with α-Amino Acid Derivative | Protected aminocyclopropyl Weinreb amide, Ethynyl organometallic reagent | Access to chiral products | Harsh reaction conditions may be required |

| Multi-Component Reaction | Cyclopropyl (B3062369) aldehyde, Amine, Terminal alkyne | High atom economy, Diversity-oriented | Control of selectivity, Catalyst development |

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of complex molecules like this compound heavily relies on the development of advanced catalytic systems that offer high efficiency and selectivity.

Organocatalysis presents a powerful tool for the enantioselective synthesis of the cyclopropane (B1198618) ring and for the formation of the α-amino ketone moiety. nih.govnih.govrsc.org Chiral primary or secondary amine catalysts could be employed in the asymmetric cyclopropanation of suitable olefinic precursors. Furthermore, N-heterocyclic carbene (NHC) catalysis could be explored for the coupling of an aldehyde with an acylimine to form the α-amido ketone core. acs.org

Photoredox catalysis has emerged as a mild and efficient method for the formation of C-C and C-N bonds. nih.govacs.orgrsc.orgprinceton.edu This technique could be applied to the coupling of a cyclopropyl radical with an enone or to the direct C-H functionalization of a cyclopropane ring. The use of visible light as a renewable energy source makes this approach particularly attractive from a green chemistry perspective.

Transition-metal catalysis will undoubtedly continue to play a central role. rsc.org Rhodium-catalyzed processes could be investigated for the denitrogenative hydration of N-sulfonyl-1,2,3-triazoles to generate the α-amino ketone functionality. elsevierpure.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be adapted for the introduction of the alkyne moiety. researchgate.net

The following table summarizes potential next-generation catalytic systems and their applications in the synthesis of alkyne-ketone-cyclopropylamine systems.

| Catalytic System | Catalyst Type | Target Transformation | Potential for Selectivity |

| Organocatalysis | Chiral Amines, N-Heterocyclic Carbenes | Asymmetric Cyclopropanation, α-Amino Ketone Synthesis | High enantioselectivity and diastereoselectivity |

| Photoredox Catalysis | Iridium or Ruthenium Complexes | C-C and C-N Bond Formation, C-H Functionalization | High functional group tolerance under mild conditions |

| Transition-Metal Catalysis | Rhodium, Palladium, Copper Complexes | Alkyne Coupling, α-Amino Ketone Formation | High turnover numbers and catalytic efficiency |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. nih.gov For a target molecule like this compound, where synthetic routes are not well-established, AI can play a pivotal role.

Retrosynthetic analysis programs , powered by machine learning algorithms trained on vast reaction databases, can propose novel and unconventional synthetic pathways that may not be immediately obvious to a human chemist.

Reaction optimization platforms can use ML models to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation. This can significantly reduce the number of experiments required, saving time and resources.

Catalyst design algorithms can aid in the discovery of new and more effective catalysts. By learning the relationship between catalyst structure and performance, these algorithms can suggest novel catalyst scaffolds with enhanced activity and selectivity for the challenging transformations required to synthesize this compound.

| Step | AI/ML Tool | Function | Expected Outcome |

| 1. Route Design | Retrosynthesis Software | Propose multiple synthetic routes | A ranked list of plausible synthetic pathways |

| 2. Condition Optimization | Reaction Prediction Model | Predict yields for various catalysts and conditions | Optimized reaction parameters for a chosen route |

| 3. Catalyst Discovery | Generative Models | Design novel catalyst structures | A set of candidate catalysts for experimental validation |

| 4. Mechanistic Insight | Quantum Mechanical Calculations | Elucidate reaction mechanisms | A deeper understanding of the reaction to guide further optimization |

Interdisciplinary Impact and Emerging Applications in Advanced Organic Chemistry

The unique combination of functional groups in this compound suggests a wide range of potential applications across various disciplines.